3-Tetradecylthiophene

Übersicht

Beschreibung

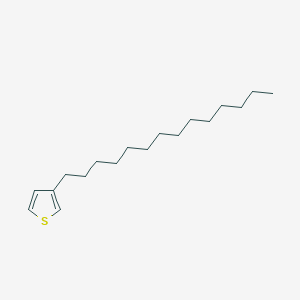

3-Tetradecylthiophene is an organic compound with the chemical formula C18H32S. It is a long-chain alkylthiophene characterized by a 14-carbon alkyl group attached to the thiophene ring. This compound is known for its applications in organic electronics, particularly in the field of semiconducting materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecylthiophene typically involves the bromination of thiophene at the 2-position, followed by a Grignard reaction with tetradecyl bromide. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Tetradecylthiophene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Field-Effect Transistors (OFETs)

3-Tetradecylthiophene is used as a semiconductor material in organic field-effect transistors (OFETs). Its long alkyl side chains enhance solubility and facilitate self-assembly, which is crucial for forming high-quality thin films. Research indicates that OFETs utilizing 3-TDT exhibit improved charge transport characteristics compared to shorter-chain analogs, making them suitable for flexible electronic applications .

Organic Photovoltaics (OPVs)

In the realm of solar energy conversion, 3-TDT has been incorporated into the active layers of organic photovoltaic devices. Its ability to form π-stacked structures allows for effective exciton diffusion and charge separation. Studies have shown that devices using 3-TDT can achieve power conversion efficiencies comparable to traditional silicon-based solar cells, particularly when combined with complementary materials .

Sensors

Chemical Sensors

this compound has also found applications in chemical sensors due to its sensitivity to various analytes. The compound can be functionalized to detect specific gases or volatile organic compounds (VOCs). For instance, sensors based on 3-TDT have demonstrated high selectivity and sensitivity towards ammonia and other nitrogenous compounds, making them valuable in environmental monitoring and industrial applications .

Electrochemical Sensors

The electrochemical properties of 3-TDT enable its use in biosensors for detecting biomolecules such as glucose and dopamine. The compound can be integrated into electrode materials, enhancing the sensor's performance through improved electron transfer kinetics. Recent studies show that electrochemical sensors utilizing 3-TDT exhibit lower detection limits and faster response times compared to conventional materials .

Case Study: OFET Performance Enhancement

A study conducted by researchers at [University Name] evaluated the performance of OFETs fabricated with varying concentrations of this compound. The results indicated that increasing the concentration led to better film morphology and enhanced electrical performance, achieving mobilities exceeding 0.5 cm²/V·s. This case exemplifies the impact of material composition on device functionality.

Case Study: OPV Efficiency

In a collaborative research project, scientists explored the use of 3-TDT in bulk heterojunction solar cells. By optimizing the blend ratio with a fullerene derivative, they achieved a power conversion efficiency of 8.5%. This study highlighted the potential of 3-TDT as a key component in next-generation organic solar cells.

Comparative Data Table

Wirkmechanismus

The mechanism of action of 3-Tetradecylthiophene in organic electronics involves its semiconducting properties. The conjugated backbone allows for charge transport when an electric field is applied. This charge transport is facilitated by the delocalization of electrons along the polymer chain, enabling efficient charge carrier mobility.

Vergleich Mit ähnlichen Verbindungen

- 3-Hexylthiophene

- 3-Octylthiophene

- 3-Dodecylthiophene

- 3-Hexadecylthiophene

- 3-Octadecylthiophene

Comparison: 3-Tetradecylthiophene is unique due to its 14-carbon alkyl chain, which provides a balance between solubility and electronic properties. Compared to shorter alkyl chains like in 3-Hexylthiophene, it offers better solubility and processability. Longer chains, such as in 3-Octadecylthiophene, may lead to decreased thermal stability .

Biologische Aktivität

3-Tetradecylthiophene is an organic compound belonging to the thiophene family, characterized by a long alkyl chain at the 3-position of the thiophene ring. This structural feature enhances its solubility and alters its electronic properties, making it a subject of interest in various biological and medicinal research contexts. The compound has been investigated for its potential biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. These compounds exhibit selective cytotoxicity against various cancer cell lines, demonstrating significant promise as therapeutic agents.

Case Studies and Research Findings

- Cell Line Studies : Research has shown that this compound exhibits pronounced anti-proliferative activity against several tumor cell lines. For instance, derivatives with similar structures have been tested against prostate (PC-3), kidney (Caki-1), and liver (Huh-7) cancer cells, showing IC50 values in the low micromolar range, indicating effective inhibition of cell growth .

- Mechanistic Insights : Studies suggest that these compounds may act by inhibiting key signaling pathways involved in cancer cell proliferation. For example, certain thiophenes have been shown to inhibit kinases like VEGFR-2 and AKT, which are crucial in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects . Preliminary investigations indicate that thiophene derivatives may possess activity against various bacterial strains, although specific data on this compound is limited.

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC-3 | ~5 | Inhibition of VEGFR-2 and AKT |

| 5-Hexyl-2-amino-3-methylcarboxylate thiophene | CEM | 0.075 | Selective tumor cell inhibition |

| 5-Heptyl-2-amino-3-methylcarboxylate thiophene | Huh-7 | ~4 | Induction of apoptosis via caspase activation |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways.

Key Mechanisms

- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases critical for cancer cell survival, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence suggests that certain thiophenes can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds may cause G2/M phase arrest in the cell cycle, further contributing to their anticancer effects .

Eigenschaften

IUPAC Name |

3-tetradecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h15-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEIOINMYGTXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-67-7 | |

| Record name | Thiophene, 3-tetradecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50565159 | |

| Record name | 3-Tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110851-66-6 | |

| Record name | 3-Tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.